1-(2-bromoethyl)-3-tert-butylbenzene
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Overview
Description
1-(2-Bromoethyl)-3-tert-butylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a tert-butyl group and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be optimized by controlling the temperature, concentration of reagents, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzene.
Scientific Research Applications
1-(2-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of antimicrobial agents and β-peptidomimetics, which have high enzymic stability and low toxicity.
Material Science: It is utilized in the development of functional materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3-tert-butylbenzene involves its reactivity as an aryl bromide. The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-tert-Butylstyrene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(2-Bromoethyl)-3-tert-butylbenzene is unique due to the presence of both the tert-butyl and bromoethyl groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. The bromoethyl group allows for versatile functionalization through nucleophilic substitution .
Properties
CAS No. |
1632048-99-7 |
---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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